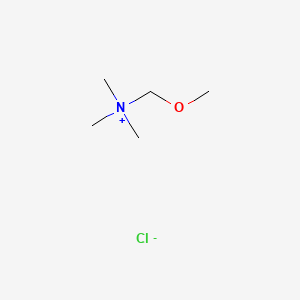
(Methoxymethyl)trimethylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Methoxymethyl)trimethylammonium chloride is a quaternary ammonium compound with the chemical formula C5H12ClNO. It is known for its use in various chemical reactions and industrial applications due to its unique properties. This compound is often utilized in the synthesis of other chemicals and has significant importance in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
(Methoxymethyl)trimethylammonium chloride can be synthesized through several methods. One common method involves the reaction of trimethylamine with chloromethyl methyl ether. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The reaction can be represented as follows:
[ \text{(CH}_3\text{)}_3\text{N} + \text{ClCH}_2\text{OCH}_3 \rightarrow \text{(CH}_3\text{)}_3\text{NCH}_2\text{OCH}_3\text{Cl} ]
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions with stringent quality control measures. The process may include purification steps such as distillation and crystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(Methoxymethyl)trimethylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methoxymethyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxides, and amines.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce methanol and trimethylamine.
Scientific Research Applications
(Methoxymethyl)trimethylammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts.
Biology: The compound is utilized in biochemical studies to modify proteins and nucleic acids.
Industry: The compound is used in the production of surfactants, disinfectants, and other industrial chemicals.
Mechanism of Action
The mechanism by which (Methoxymethyl)trimethylammonium chloride exerts its effects involves its interaction with various molecular targets. The quaternary ammonium group can interact with negatively charged sites on proteins and nucleic acids, leading to changes in their structure and function. This interaction can disrupt cellular processes and inhibit the growth of microorganisms.
Comparison with Similar Compounds
Similar Compounds
Methacrylatoethyl trimethyl ammonium chloride: This compound is similar in structure and also used in the synthesis of polymers and other chemicals.
Trimethylammonium chloride: Another quaternary ammonium compound with similar properties and applications.
Uniqueness
(Methoxymethyl)trimethylammonium chloride is unique due to its methoxymethyl group, which provides distinct reactivity and applications compared to other quaternary ammonium compounds. This uniqueness makes it valuable in specific chemical reactions and industrial processes.
Properties
CAS No. |
6343-91-5 |
|---|---|
Molecular Formula |
C5H14ClNO |
Molecular Weight |
139.62 g/mol |
IUPAC Name |
methoxymethyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C5H14NO.ClH/c1-6(2,3)5-7-4;/h5H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
ODMCBOQBLGOAKC-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)COC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


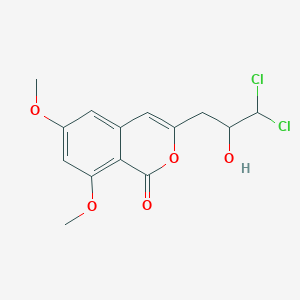
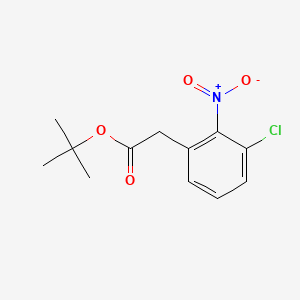
![2-[3-chloro-5-(trifluoromethyl)-1H-pyridin-2-ylidene]-2-cyanoethanedithioic acid](/img/structure/B14082033.png)
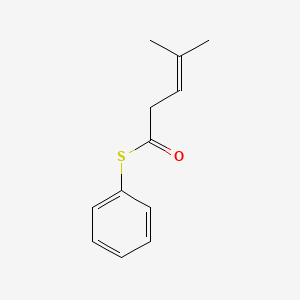
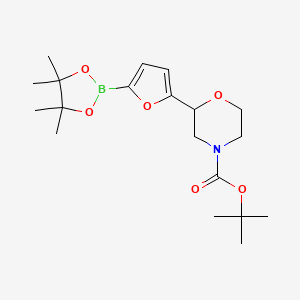
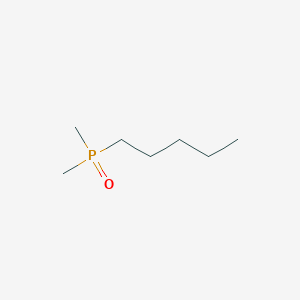
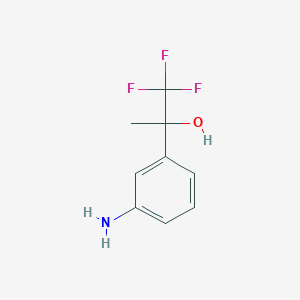

![2-[[2-[[2-[[2-[[4-Carboxy-2-[[3-hydroxy-2-(pyrrolidine-2-carbonylamino)butanoyl]amino]butanoyl]amino]-3-phenylpropyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid](/img/structure/B14082067.png)
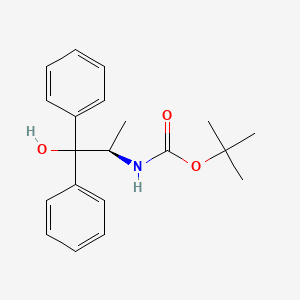

![7-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]-8-methoxy-2h-chromen-2-one](/img/structure/B14082084.png)
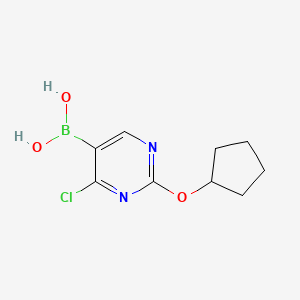
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082108.png)
